2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylpropanamide

Physicochemical profiling Drug-likeness Property-based design

Researchers screening serine proteases require a structurally authenticated 3-aminopyridin-2-one pharmacophore with defined substitution to avoid confounding SAR artifacts. This compound delivers the intact 3-NH₂/6-CF₃ pharmacophore validated in HLE, thrombin, and factor Xa inhibitor programs, supplied at ≥98% purity for batch-to-batch consistency. Key advantages: • 6-CF₃ substituent (σₚ ≈ 0.54) enhances target binding and provides a ¹⁹F NMR handle • Chiral N-methylpropanamide side chain enables stereochemical SAR exploration • Well-defined SMILES and InChIKey ensure unambiguous database registration.

Molecular Formula C10H12F3N3O2
Molecular Weight 263.22 g/mol
Cat. No. B13008067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylpropanamide
Molecular FormulaC10H12F3N3O2
Molecular Weight263.22 g/mol
Structural Identifiers
SMILESCC(C(=O)NC)N1C(=CC=C(C1=O)N)C(F)(F)F
InChIInChI=1S/C10H12F3N3O2/c1-5(8(17)15-2)16-7(10(11,12)13)4-3-6(14)9(16)18/h3-5H,14H2,1-2H3,(H,15,17)
InChIKeyMQMUCOITZKLCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylpropanamide – Structural and Physicochemical Baseline for Procurement Evaluation


2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylpropanamide (CAS 1443285-85-5) is a synthetic 3-aminopyridin-2(1H)-one derivative bearing a 6-trifluoromethyl substituent and an N1-(N-methylpropanamide) side chain . The compound possesses a molecular formula of C₁₀H₁₂F₃N₃O₂ and a molecular weight of 263.22 g/mol . Its core 3-aminopyridin-2-one scaffold is a validated pharmacophore in medicinal chemistry, having served as the central template for several classes of serine protease inhibitors, including those targeting human leukocyte elastase (HLE), thrombin, and factor Xa [1]. The 6-CF₃ substituent distinguishes this compound from methyl-substituted or unsubstituted analogs by modulating electronic character, lipophilicity, and metabolic stability, while the chiral N-methylpropanamide side chain introduces additional hydrogen-bonding capacity and stereochemical complexity relative to simpler acetamide homologs [2].

Core scaffold
3-Amino-6-CF3-pyridinone – serine protease pharmacophore context
6-CF3 substituent
Electron-withdrawing and lipophilic modulation for target binding
N-Methylpropanamide linker
Chain length supports reported pharmacokinetic property context

Why Generic Substitution Fails for 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylpropanamide


Within the 3-aminopyridin-2-one chemical class, small structural variations produce large differences in physicochemical and pharmacological profiles that preclude simple interchange. The 6-CF₃ group on the target compound is strongly electron-withdrawing (Hammett σₚ ≈ 0.54) and highly lipophilic (π ≈ 0.88), whereas the 6-CH₃ group on close analogs such as 2-(3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide (CAS 1443285-57-1) is electron-donating and far less lipophilic [1]. This electronic inversion alters the pKₐ of the pyridinone carbonyl, the hydrogen-bond acceptor strength of the ring, and the overall molecular dipole moment [2]. Moving the amino group from the 3-position to the 5-position (as in CAS 1247095-36-8) disrupts the critical bidentate hydrogen-bonding motif with target backbone residues (e.g., Val-216 in HLE) that defines the pharmacophore [3]. Furthermore, substituting the N-methylpropanamide side chain with an acetamide linker (one less methylene) reduces molecular flexibility, rotatable bond count, and lipophilic surface area, directly affecting membrane permeability and target binding kinetics [4]. These non-interchangeable features mean that procurement decisions cannot be guided solely by scaffold similarity; the precise substitution pattern quantitatively dictates suitability for a given assay or lead series.

6-CF3 vs 6-CH3 substitution
Electronic inversion may shift pKa, H-bond strength, and binding profile; the methyl analog cannot replicate the electron-withdrawing character.
3-NH2 to 5-NH2 positional change
Moving the amino group may disrupt the critical bidentate H-bond motif with target backbone residues, reducing target engagement.
N-Methylpropanamide vs acetamide linker
The shorter acetamide linker reduces rotatable bonds and lipophilic surface area, potentially altering PK behavior and binding kinetics.

Quantitative Differential Evidence for 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylpropanamide vs. Closest Analogs


Molecular Weight Differentiation: 263.22 Da vs. 223.27 Da for the 4,6-Dimethyl Analog

The target compound (MW 263.22 Da, C₁₀H₁₂F₃N₃O₂) is approximately 40 Da heavier than its closest 4,6-dimethyl analog 2-(3-amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide (MW 223.27 Da, C₁₁H₁₇N₃O₂), driven by the replacement of two methyl groups (combined mass 30 Da) with one trifluoromethyl group (mass 69 Da) . This mass increase is accompanied by a higher heavy atom count (18 vs. 16) and a greater fraction of halogen content, which directly affects molar refractivity, polarizability, and predicted logP [1].

Molecular Weight
Reported
263.22 Da+39.95 Da vs dimethyl analog
Higher mass correlates with altered permeability context
Cross-study comparable; computed from molecular formula
Physicochemical profiling Drug-likeness Property-based design

Hydrogen-Bond Acceptor Count Advantage: 5 HBA vs. 3 HBA for the 4,6-Dimethyl Analog

The target compound is estimated to possess 5 hydrogen-bond acceptor (HBA) sites (pyridinone C=O, amide C=O, 3-NH₂ nitrogen lone pair, pyridinone ring oxygen, and the fluorine atoms of CF₃ acting as weak acceptors), compared with only 3 HBA sites for the 4,6-dimethyl analog (which lacks the CF₃ fluorines) . The 3-aminopyridin-2-one pharmacophore relies on bidentate hydrogen bonding from the pyridinone carbonyl and 3-NH group to target backbone residues; the additional fluorine-mediated HBA capacity provided by the 6-CF₃ group can engage in orthogonal, water-mediated or direct polar contacts with protein environments, as demonstrated crystallographically for related CF₃-containing pyridinone inhibitors of HLE [1].

H-Bond Acceptors
Reported
5 HBAvs 3 HBA (+67%)
Increased HBA count may engage additional target polar contacts
Estimated from structure; CF3 fluorines as weak acceptors
Hydrogen bonding Target engagement Molecular recognition

Lipophilicity Modulation: Estimated logP Shift of +0.7 to +1.2 Units vs. Des-CF₃ Core Scaffold

The 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one core scaffold (CAS 944904-43-2) has a measured/calculated logP of approximately −0.14 to +0.98 (depending on the computational method), reflecting the polar character of the amino-pyridinone ring [1]. The addition of the N-methylpropanamide side chain to yield the target compound is predicted to increase logP by approximately +0.7 to +1.2 units, based on the incremental contribution of the N-alkylamide fragment (π ≈ +0.8 for –CH(CH₃)CONHCH₃). This places the target compound in an estimated logP range of ~0.8–2.2, which is significantly higher than the des-CF₃, 5-amino positional isomer 3-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylpropanamide (MW 195.22, predicted logP ~0.5–1.0) . The CF₃ group is known to increase logP by approximately +1.0 unit relative to a methyl substituent on an aromatic ring [2].

Lipophilicity (logP)
Class-level
0.8–2.2estimated range
Elevated logP may impact solubility and CYP susceptibility
Class-level inference; no experimental logP available
Lipophilicity Metabolic stability ADME prediction

Validated Pharmacophore Scaffold: 3-Aminopyridin-2-one as a Privileged Template in Serine Protease Inhibition

The 3-aminopyridin-2-one scaffold has been extensively validated as a central pharmacophore for non-peptidic serine protease inhibitors. In the HLE inhibitor series, the pyridinone carbonyl and 3-NH group form a bidentate hydrogen-bonding interaction with the Val-216 backbone of the enzyme; substitution at the 6-position was shown to modulate in vitro potency, with 6-aryl analogs achieving IC₅₀ values in the low nanomolar range [1]. The same 3-aminopyridinone acetamide template was advanced to clinical development as the orally active thrombin inhibitor L-375,378, demonstrating that the scaffold supports both potency and oral bioavailability [2]. The target compound incorporates this validated 3-amino-6-substituted-pyridin-2-one pharmacophore with a 6-CF₃ group—a substituent present in the intratracheally active HLE inhibitor series that achieved potent in vivo efficacy in a hamster lung damage model [3]. In contrast, analogs lacking either the 3-amino group, the pyridinone carbonyl, or the 6-position substituent show substantially reduced or abolished target engagement.

Pharmacophore Integrity
Class-level
Target Intact 3-NH2, 6-CF3 pharmacophore
5-NH2 Isomer Bidentate H-bond motif disrupted
6-CH3 Analog Electron-donating substitution
Maintains essential bidentate H-bond motif vs. analogs
Class-level SAR from HLE/thrombin inhibitor programs
Serine protease inhibition Structure-based design Pharmacophore validation

Side Chain Length Comparison: N-Methylpropanamide vs. N-Methylacetamide Homolog

The target compound carries an N-methylpropanamide side chain (3-carbon linker between the pyridinone N1 and the amide carbonyl), whereas the corresponding acetamide homolog 2-(3-amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylacetamide features a shorter 2-carbon linker . This one-methylene difference increases the rotatable bond count from 2 to 3 and extends the spatial reach of the terminal N-methylamide group by approximately 1.2–1.5 Å in the fully extended conformation. In the 3-aminopyridinone-based thrombin inhibitor series, linker length between the pyridinone core and the terminal amide was found to be a critical determinant of both potency and oral bioavailability, with propanamide-linked analogs (e.g., L-375,378) demonstrating significantly improved pharmacokinetics over acetamide-linked counterparts in rats, dogs, and monkeys [1]. The increased flexibility and reach of the propanamide linker may allow the terminal amide to engage additional hydrogen-bonding partners or avoid steric clashes within a target binding pocket.

Linker Length
Reported
Target N-methylpropanamide (3C linker)
Acetamide 2C linker, fewer rotatable bonds
Propanamide linker may improve PK over acetamide
Cross-study comparable; thrombin inhibitor series PK advantage
Linker optimization Conformational flexibility Binding kinetics

Recommended Application Scenarios for 2-(3-Amino-2-oxo-6-(trifluoromethyl)pyridin-1(2H)-yl)-N-methylpropanamide Based on Differential Evidence


Serine Protease Inhibitor Lead Discovery and Pharmacophore Validation

The target compound retains the fully intact 3-amino-6-substituted-pyridin-2-one pharmacophore validated in HLE and thrombin inhibitor programs [1]. Its 6-CF₃ substituent provides the electron-withdrawing character and lipophilicity associated with enhanced target binding in this chemical class, while the N-methylpropanamide side chain offers the linker length demonstrated to improve oral pharmacokinetics in the L-375,378 development series . Researchers screening against serine proteases (HLE, thrombin, factor Xa, factor XIa) should prioritize this compound over the 5-amino positional isomer or the 6-methyl analog, which lack the critical 3-NH₂ bidentate H-bonding geometry or the electron-withdrawing 6-substituent, respectively.

Fragment-Based and Structure-Based Drug Design Building Block

With a molecular weight of 263.22 Da, 2 hydrogen-bond donors, and an estimated 5 hydrogen-bond acceptors, the compound sits within the favorable property space for fragment elaboration or lead optimization [1]. The CF₃ group provides a distinctive ¹⁹F NMR handle for protein-observed NMR screening and metabolic profiling, a capability absent in the 4,6-dimethyl analog. Its predicted logP (0.8–2.2) and TPSA (~85–95 Ų) place it within acceptable boundaries for both oral bioavailability and CNS penetration, making it a versatile starting point for medicinal chemistry campaigns where both peripheral and central target engagement may be desired .

Comparative Chemical Probe Studies Requiring Trifluoromethyl-Specific Properties

When a research program requires systematic evaluation of the CF₃ pharmacophore contribution, this compound serves as the appropriate 6-CF₃ probe alongside matched 6-CH₃ (CAS 1443285-57-1) and 6-H (CAS 1247095-36-8) analog pairs [1]. The ~1.0 logP unit increase conferred by CF₃ vs. CH₃ substitution allows quantitative assessment of lipophilicity-driven effects on target affinity, selectivity, and ADME parameters within a controlled chemical series. The 98% purity specification (Leyan, Product No. 1671828) ensures that batch-to-batch variability does not confound comparative biological readouts .

Computational Chemistry Model Building and In Silico Screening Library Design

The well-defined SMILES string (CNC(=O)C(C)n1c(C(F)(F)F)ccc(N)c1=O) and InChIKey (MQMUCOITZKLCOE-UHFFFAOYSA-N) enable unambiguous registration in computational chemistry databases and docking libraries [1]. The chiral center at the propanamide α-carbon (as indicated by the asymmetric carbon in the SMILES) provides an additional dimension for stereochemical SAR exploration that is not available in achiral analogs. The combination of the electron-withdrawing 6-CF₃ group, the hydrogen-bond-donating 3-NH₂, and the flexible N-methylpropanamide side chain generates a distinctive electrostatic potential surface that can be exploited in virtual screening campaigns targeting binding pockets with mixed polar/hydrophobic character.

Application
Selection Property
Validation Focus
Serine protease inhibitor screening
3-Amino-6-CF3-pyridinone pharmacophore
Bidentate H-bonding and 6-substituent SAR
Fragment-based drug design
MW 263.22 Da, HBD/HBA profile, 19F NMR handle
Physicochemical property space and NMR screening
CF3 pharmacophore probe studies
6-CF3 vs. 6-CH3 matched pair
Lipophilicity-driven SAR and ADME differential
In silico library design and docking
Defined SMILES, chiral center, electrostatic surface
Stereochemical SAR and virtual screening
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